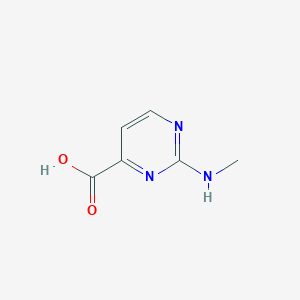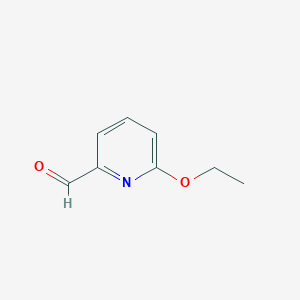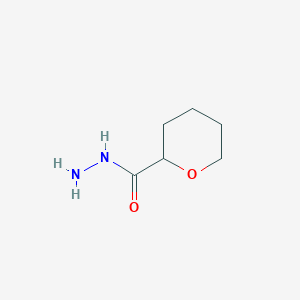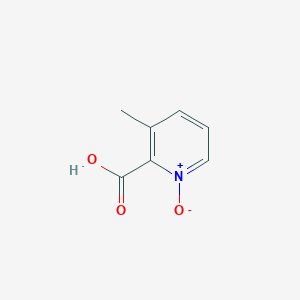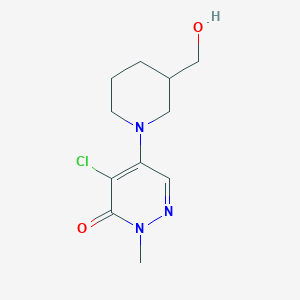
4-chloro-5-(3-(hydroxymethyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one
描述
4-chloro-5-(3-(hydroxymethyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one is a chemical compound1. Unfortunately, there is limited information available about this specific compound in the literature.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of pinacol boronic esters has been utilized in the synthesis of related compounds2. This process involves a radical approach and is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation2. However, it’s important to note that this is a general method and may not apply directly to the synthesis of 4-chloro-5-(3-(hydroxymethyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one.Molecular Structure Analysis
The molecular structure of 4-chloro-5-(3-(hydroxymethyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one is not explicitly provided in the search results. However, the molecular formula is C10H14ClN3O23.Chemical Reactions Analysis
The specific chemical reactions involving 4-chloro-5-(3-(hydroxymethyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one are not detailed in the search results. However, related compounds have been involved in reactions such as the Suzuki–Miyaura coupling and various transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations2.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-chloro-5-(3-(hydroxymethyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one are not provided in the search results. The molecular weight of the compound is 243.69 g/mol3.科学研究应用
DNA Interaction and Cellular Uptake
The compound 4-chloro-5-(3-(hydroxymethyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one shares structural similarities with Hoechst 33258, a known minor groove binder of DNA. Such compounds have significant applications in scientific research, particularly in the study of DNA interactions and cellular mechanisms. Hoechst 33258 and its analogs, by binding to AT-rich sequences of the DNA minor groove, serve as vital tools in cell biology for staining chromosomes and analyzing nuclear DNA content via flow cytometry. This utility extends to the study of plant chromosomes and nuclear structures, indicating that structurally similar compounds might also find applications in these areas (Issar & Kakkar, 2013).
Radioprotective and Topoisomerase Inhibition
Compounds in the bis-benzimidazole family, which includes Hoechst 33258 derivatives, have been explored for their radioprotective properties and ability to inhibit topoisomerase enzymes. These enzymes play crucial roles in DNA replication, making their inhibitors valuable in cancer research and the development of chemotherapeutic agents. By serving as starting points for rational drug design, these compounds offer a pathway for developing novel therapeutics that target specific DNA interactions and cellular processes involved in cancer and other diseases.
Pharmacological and Therapeutic Research
The structural features of 4-chloro-5-(3-(hydroxymethyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one suggest potential pharmacological applications. Compounds like ohmefentanyl, which belong to the 4-anilidopiperidine class, demonstrate the importance of piperidine and piperazine moieties in medicinal chemistry, particularly in the development of analgesics and anesthetics. The detailed study of ohmefentanyl and its stereoisomers has provided insights into the molecular basis of ligand-receptor interactions, offering a model for investigating other compounds with similar structural elements (Brine et al., 1997).
Neuroscience and Neuropharmacology
In neuroscience research, compounds with piperidine and pyridine groups have been evaluated for their effects on neurotransmitter systems and potential therapeutic applications in treating neurological disorders. For instance, ampakines, which modulate AMPA receptors, have been investigated for their role in enhancing cognitive function and treating conditions like schizophrenia. This research direction highlights the potential of compounds with similar structural features to modulate neurotransmitter receptors and pathways, contributing to the development of new treatments for cognitive and psychiatric disorders (Marenco et al., 2002).
安全和危害
The safety and hazards associated with 4-chloro-5-(3-(hydroxymethyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one are not detailed in the search results.
未来方向
The future directions for research on 4-chloro-5-(3-(hydroxymethyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one are not specified in the search results.
Please note that this analysis is based on the limited information available from the search results and may not fully cover all aspects of the compound. For a more comprehensive analysis, further research and expert consultation may be required.
属性
IUPAC Name |
4-chloro-5-[3-(hydroxymethyl)piperidin-1-yl]-2-methylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O2/c1-14-11(17)10(12)9(5-13-14)15-4-2-3-8(6-15)7-16/h5,8,16H,2-4,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVVASWPQFTSCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)N2CCCC(C2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-5-(3-(hydroxymethyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



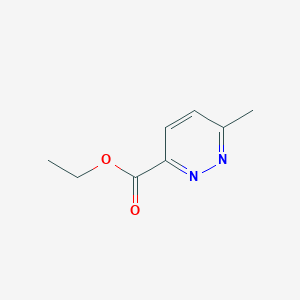
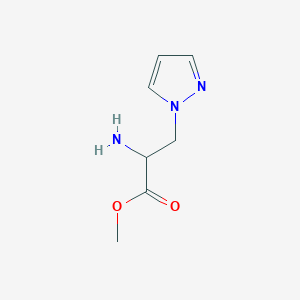
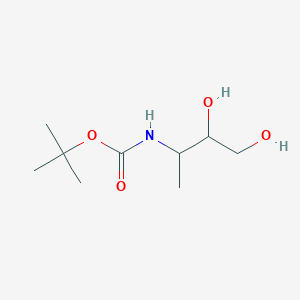
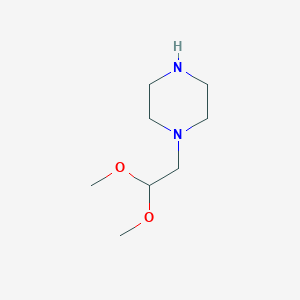
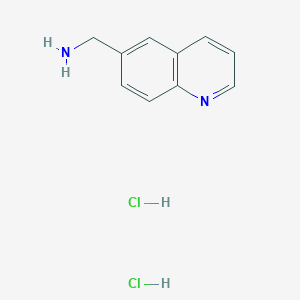
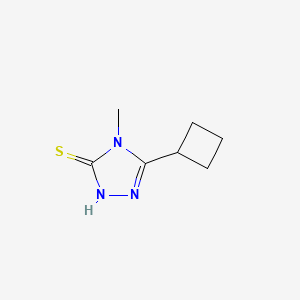
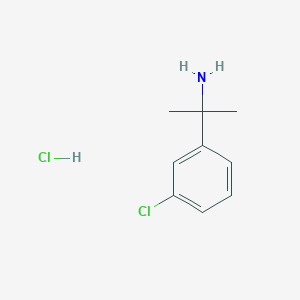
![2-Ethoxy-4-[(ethylamino)methyl]phenol hydrochloride](/img/structure/B1419528.png)
